molecular formula C18H14ClNO3 B2362560 2-(2-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 329269-38-7

2-(2-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B2362560
CAS No.: 329269-38-7
M. Wt: 327.76
InChI Key: YZDIATLXFRUMJE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(4E)-2-(2-chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-23-11-14-12-7-3-4-8-13(12)17(21)20(18(14)22)16-10-6-5-9-15(16)19/h3-11H,2H2,1H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDIATLXFRUMJE-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H14ClNO3
  • Molecular Weight : 327.76 g/mol
  • CAS Number : 329269-38-7

The compound features a tetrahydroisoquinoline core structure which is known for its diverse pharmacological activities. The presence of a chlorophenyl group and an ethoxymethylidene moiety contributes to its unique chemical behavior.

Synthesis

The synthesis of this compound can be achieved through various methods involving the condensation of appropriate precursors. A common synthetic route involves the reaction of 2-chlorobenzaldehyde with ethoxymethylidene malonate derivatives under acidic conditions.

Antitumor Activity

The potential antitumor effects of isoquinoline derivatives have been explored in several studies. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary findings suggest that the introduction of specific substituents can enhance the antitumor activity.

A notable case study investigated the effects of a related compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study revealed that the compound induced apoptosis and inhibited cell proliferation through various mechanisms.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that isoquinoline derivatives can trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some studies indicate that these compounds possess antioxidant activities that may contribute to their protective effects against oxidative stress in cells.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 329269-38-7
  • Molecular Formula: C₁₈H₁₄ClNO₃
  • Molecular Weight : 327.76 g/mol
  • Structure: Features a 2-chlorophenyl group at position 2 and an ethoxymethylidene moiety at position 4 of the tetrahydroisoquinoline-1,3-dione core .

Key Properties :

  • Purity: Not explicitly stated, but commercially available (though temporarily out of stock) .
  • Applications: While direct pharmacological data are absent, isoquinoline-1,3-dione derivatives are known for roles in inhibiting cyclin-dependent kinase 4 (CDK4) and HIV-1 integrase .

Comparison with Structural Analogs

Table 1: Structural and Electronic Comparison

Compound Name (CAS No.) Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
Target Compound (329269-38-7) 2-Chlorophenyl C₁₈H₁₄ClNO₃ 327.76 Electron-withdrawing Cl enhances hydrophobicity and may improve receptor binding in hydrophobic pockets .
2-(5-Chloropyridin-2-yl) analog 5-Chloropyridin-2-yl Not provided Pyridine ring introduces nitrogen, potentially enhancing hydrogen bonding and aqueous solubility vs. chlorophenyl .
2-(3,4-Dimethoxyphenyl) (522628-98-4) 3,4-Dimethoxyphenyl C₂₀H₁₉NO₅ 353.4 Electron-donating methoxy groups increase polarity and solubility in polar solvents .
2-(4-Ethoxyphenyl) (750607-40-0) 4-Ethoxyphenyl C₂₀H₁₉NO₄ 337.37 Ethoxy group balances lipophilicity and solubility; may influence metabolic stability .
2-(Pyridin-2-yl) (750601-20-8) Pyridin-2-yl C₁₇H₁₄N₂O₃ 294.3 Pyridine nitrogen enhances basicity and potential for ionic interactions in biological systems .

Mechanistic and Pharmacological Insights

  • Electron-Withdrawing vs. Methoxy/ethoxy substituents (e.g., 522628-98-4) improve solubility but may reduce membrane permeability compared to chlorophenyl .
  • Heterocyclic Modifications :
    • Pyridine-containing analogs (e.g., 750601-20-8) introduce basic nitrogen, enabling salt formation and enhanced water solubility, critical for oral bioavailability .
  • Toxicity Considerations: Limited hazard data for the target compound, but analogs with morpholine-sulfonyl groups (e.g., 750607-62-6) may exhibit higher reactivity or toxicity due to sulfonyl moieties .

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